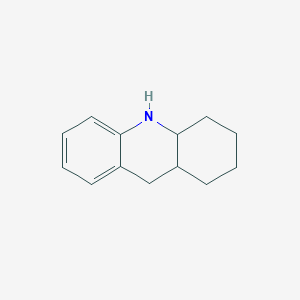

1,2,3,4,4a,9,9a,10-Octahydroacridine

説明

Structure

3D Structure

特性

IUPAC Name |

1,2,3,4,4a,9,9a,10-octahydroacridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17N/c1-3-7-12-10(5-1)9-11-6-2-4-8-13(11)14-12/h1,3,5,7,11,13-14H,2,4,6,8-9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LDGKFQONDQVMAF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2C(C1)CC3=CC=CC=C3N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40491352 | |

| Record name | 1,2,3,4,4a,9,9a,10-Octahydroacridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40491352 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

92039-20-8 | |

| Record name | 1,2,3,4,4a,9,9a,10-Octahydroacridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=92039-20-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,2,3,4,4a,9,9a,10-Octahydroacridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40491352 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 1,2,3,4,4a,9,9a,10 Octahydroacridine and Its Derivatives

Overview of Established Synthetic Strategies

The construction of the octahydroacridine skeleton is predominantly achieved through pericyclic reactions, which offer efficient ways to build molecular complexity. Key among these are the Povarov reaction and various hetero-Diels-Alder cyclizations. The Povarov reaction, a formal aza-Diels-Alder reaction, involves the condensation of an aniline (B41778), an aldehyde, and an activated olefin to generate a tetrahydroquinoline core, which can be further elaborated into the octahydroacridine system. researchgate.neteurekaselect.com Modifications and domino sequences involving the Povarov reaction have been developed to increase efficiency and stereocontrol. nih.govbeilstein-journals.org

Another powerful strategy is the intramolecular hetero-Diels-Alder (HDA) reaction. d-nb.infoacs.orgacs.org This approach involves tethering a diene and a dienophile (containing a heteroatom, in this case, an imine) within the same molecule. wikipedia.org The subsequent Lewis acid-catalyzed cyclization forms the fused ring system with predictable stereochemistry. d-nb.infoacs.org These strategies are valued for their ability to construct multiple stereocenters in a single step under relatively mild conditions.

Povarov Reaction Pathways for Octahydroacridine Formation

The Povarov reaction, first described in the 1960s, has become a versatile tool for synthesizing tetrahydroquinolines and related fused N-heterocycles like octahydroacridine. researchgate.neteurekaselect.com It is typically classified as an inverse electron demand aza-Diels-Alder reaction where an aromatic imine reacts with an electron-rich olefin. nih.gov The reaction can be performed in a multi-component, one-pot fashion, which is highly efficient. eurekaselect.comsci-rad.com

Bismuth(III) chloride (BiCl₃) has emerged as an effective, non-toxic, and inexpensive Lewis acid catalyst for promoting cationic variants of the Povarov reaction. scirp.orgrsc.org A highly diastereoselective synthesis of new trans-fused octahydroacridines has been achieved via a BiCl₃-catalyzed intramolecular cationic imino Diels–Alder reaction. thieme-connect.com This reaction utilizes N-protected anilines and (±)-citronellal as substrates under mild conditions. A key finding was that bulky N-substituent groups (such as allyl, propargyl, and benzyl) on the aniline play a crucial role in determining the cis/trans ratio of the resulting octahydroacridines. thieme-connect.com Increasing the steric bulk of the N-substituent leads to a preferential formation of the trans-fused heterocycles. The use of a benzyl (B1604629) protecting group, in particular, resulted in a very high preference for the trans isomer with a high yield. thieme-connect.com

| N-Substituent Group | Yield (%) | cis:trans Ratio |

|---|---|---|

| Allyl | Good | - |

| Propargyl | Good | - |

| Benzyl | 80 | 3:97 |

Domino reactions provide an efficient pathway for synthesizing complex molecules in a single operation. An asymmetric organocatalytic one-pot strategy has been developed for the construction of spirooctahydroacridine-3,3'-oxindole scaffolds through a domino Michael/Povarov reaction sequence. nih.gov This highly efficient protocol yields chiral spirocyclohexaneoxindoles that incorporate the octahydroacridine motif, creating five stereocenters in the process. The reactions proceed with good to high yields and demonstrate excellent to perfect diastereoselectivities and enantioselectivities. nih.gov Another organocatalytic domino sequence between cyclohexenone and 2-N-substituted benzaldehyde (B42025) provides facile and enantioselective access to a functionalized octahydroacridine scaffold with three contiguous stereocenters, achieving high yields and enantiomeric ratios. nih.gov

| Parameter | Result |

|---|---|

| Yield | Up to 89% |

| Diastereomeric Ratio (d.r.) | Up to >20:1 |

| Enantioselectivity (ee) | Up to >99% |

The intramolecular cationic imino Diels-Alder reaction represents a powerful variant of the Povarov reaction for synthesizing substituted 1,2,3,4,4a,9,9a,10-octahydroacridines. This transformation can be performed under mild conditions using a Lewis acid like BF₃·Et₂O. researchgate.net The reaction proceeds via a domino imine condensation followed by an intramolecular polar [4π+ + 2π]-cycloaddition of anilines and ω-unsaturated aldehydes. This method allows for the highly diastereoselective synthesis of octahydroacridines possessing five stereogenic centers. researchgate.net

Hetero-Diels-Alder Cyclizations

The hetero-Diels-Alder (HDA) reaction is a variation of the Diels-Alder reaction where either the diene or the dienophile contains a heteroatom, such as nitrogen or oxygen. researchgate.netnumberanalytics.com This reaction is a highly efficient method for constructing six-membered heterocyclic rings and has been widely applied in the synthesis of complex natural and synthetic compounds. researchgate.net When the diene and dienophile components are part of the same molecule, the reaction is termed an intramolecular hetero-Diels-Alder reaction, a strategy that is particularly effective for creating fused and bridged polycyclic systems like octahydroacridines. wikipedia.orgnih.govprinceton.edu

A notable application of this methodology is the intramolecular Lewis acid-catalyzed hetero-Diels-Alder reaction of N-arylimines with nonactivated olefins tethered to the 2-azadiene system. d-nb.infoacs.org This approach has been successfully developed to prepare 1,2,3,4,4a,9,9a,10-octahydroacridine derivatives. The reaction can be carried out by treating N-arylimines with catalytic amounts of a Lewis acid like SnCl₄ at low temperatures, resulting in high yields of the cyclized products. d-nb.info

The reactivity and the cis/trans selectivity of the resulting octahydroacridines are primarily dependent on the substitution pattern on the cyclization precursor, while the choice of Lewis acid plays a minor role in determining the stereochemical outcome. d-nb.info For instance, 3-dimethyl-substituted N-arylimines exhibit extremely high trans selectivity. d-nb.info The reaction can also be performed as a one-pot procedure by successively adding the Lewis acid and an aldehyde to a solution of the amine, with yields and selectivities similar to the cyclization of isolated imines. d-nb.info

| Substituents (R¹, R²) | Lewis Acid (0.1 equiv) | Yield (%) | cis:trans Ratio |

|---|---|---|---|

| R¹=H, R²=H | SnCl₄ | 85 | 36:64 |

| R¹=Me, R²=Me | SnCl₄ | 92 | 1:99 |

| R¹=Me, R²=Me | Et₂AlCl | 91 | 1:99 |

| R¹=Me, R²=Me | TiCl₄ | 90 | 1:99 |

Ionic Liquid Accelerated Intramolecular Hetero-Diels-Alder Reactions

The intramolecular hetero-Diels-Alder reaction is a powerful tool for the synthesis of heterocyclic systems like octahydroacridines. A significant advancement in this area is the use of ionic liquids as reaction media, which can remarkably accelerate reaction rates without the need for traditional Lewis acid catalysts. rsc.orgresearchgate.net Ionic liquids, such as those based on imidazolium (B1220033) cations like [emim]BF4 and [bmim]BF4, have been shown to significantly speed up intramolecular Diels-Alder reactions. rsc.org This acceleration is attributed to the unique properties of ionic liquids, including their polarity and organizing capacity.

In the context of octahydroacridine synthesis, the imine-Diels-Alder reaction can proceed efficiently in an ionic liquid, negating the requirement for a Lewis acid catalyst which is often necessary in conventional organic solvents. researchgate.net This approach offers a greener alternative, as ionic liquids can often be recycled, and it simplifies the reaction setup and purification process.

Application of Citronellal (B1669106) and Amines in Hetero-Diels-Alder Syntheses

A highly effective and atom-economical pathway to the octahydroacridine skeleton involves the Lewis acid-catalyzed imino-Diels-Alder reaction between citronellal and various N-arylamines. mdpi.com This intramolecular Povarov reaction proceeds by first forming an imine intermediate from the condensation of citronellal and an amine, which then undergoes a stereoselective cyclization. mdpi.comresearchgate.net

The reaction can be catalyzed by various Lewis acids, with bismuth(III) chloride (BiCl3) being an effective catalyst for a one-pot diastereoselective synthesis under mild conditions. researchgate.net The choice of the N-substituent on the aniline reactant plays a crucial role in determining the cis/trans stereochemistry of the resulting ring fusion. Bulky N-substituents, such as benzyl, propargyl, or allyl groups, preferentially lead to the formation of the trans-fused octahydroacridine isomers. researchgate.net For instance, using an N-benzyl group can result in a highly diastereoselective process that yields easily separable trans-fused products. researchgate.net

Heterogeneous catalysts, such as the acidic clay Montmorillonite KSF, have also been successfully employed. mdpi.com This approach allows for the conversion of citronellal into octahydroacridines with yields as high as 92%. The selectivity is influenced by the nature of the acid sites on the catalyst; Brønsted acids tend to favor the formation of the cis isomer. mdpi.com This methodology is robust enough to be applied directly to citronella essential oil, a renewable resource with a high citronellal content. mdpi.comresearchgate.net

| Amine Reactant | Catalyst | Key Finding | Yield |

|---|---|---|---|

| N-propargyl anilines | BiCl3 | Increasing bulkiness of N-substituent favors trans isomer. | Good |

| N-benzyl aniline | BiCl3 | Highly diastereoselective for the trans-fused product. | Good |

| Anilines | Montmorillonite KSF (acidic clay) | Brønsted acids favor cis isomer formation. | up to 92% |

| Electron-rich anilines (e.g., toluidine, p-anisidine) | Silica-alumina (pure Lewis acid) | Excellent results with electron-rich substrates. | High |

Hydrogenation Approaches to Octahydroacridine

Catalytic Hydrogenation of Acridine (B1665455) Precursors

The direct hydrogenation of acridine provides a pathway to various reduced derivatives, including this compound. The process is typically performed using a palladium-on-alumina (Pd-Al2O3) catalyst and proceeds through a consecutive reaction pathway. rsc.org

The hydrogenation sequence begins with the reduction of acridine to 9,10-dihydroacridine (B10567). This intermediate can then be further reduced to this compound. rsc.org A competing pathway involves the isomerization of 9,10-dihydroacridine to 1,2,3,4-tetrahydroacridine, which can also be hydrogenated to the octahydroacridine product. rsc.org

The stereoselectivity of the final product is highly dependent on the reaction temperature. At lower temperatures (e.g., 150 °C), the reaction is under kinetic control, and the product distribution is governed by the preferred adsorption of intermediates on the catalyst surface. At higher temperatures (e.g., 250 °C), the reaction is under thermodynamic control, leading to the formation of the most thermodynamically stable products through equilibrium. rsc.org

| Step | Reactant | Product | Notes |

|---|---|---|---|

| 1 | Acridine | 9,10-Dihydroacridine | Initial reduction step. |

| 2a | 9,10-Dihydroacridine | This compound | Direct reduction to final product. |

| 2b | 9,10-Dihydroacridine | 1,2,3,4-Tetrahydroacridine | Competing isomerization pathway. |

| 3 | 1,2,3,4-Tetrahydroacridine | This compound | Reduction of the tetrahydro-intermediate. |

Reduction of Tetrahydro-derivatives with Formic Acid

Formic acid can serve as an effective reducing agent in various organic transformations, often acting as a source of hydride (H⁻). In the synthesis of saturated heterocyclic systems, formic acid can be used to reduce partially hydrogenated precursors. The reduction of a tetrahydroacridine derivative to an octahydroacridine represents the saturation of one of the remaining aromatic rings. While specific documented examples for the reduction of tetrahydroacridine to octahydroacridine using solely formic acid are not detailed in the provided sources, the principle relies on formic acid's ability to decompose into hydride and carbon dioxide, facilitating transfer hydrogenation. organic-chemistry.org

Diastereoselective Synthesis of Octahydroacridine Frameworks

Domino Imine Condensation–Intramolecular Polar Cycloaddition

A highly sophisticated and diastereoselective method for constructing the octahydroacridine framework involves a domino reaction combining imine condensation with an intramolecular polar [4π+ + 2π]-cycloaddition. rsc.orgrsc.org This reaction allows for the formation of substituted 1,2,3,4,4a,9,9a,10-octahydroacridines with up to five stereogenic centers in a single, highly controlled step. rsc.org

The process begins with the reaction between an aniline and an ω-unsaturated aldehyde. These reactants first undergo condensation to form an imine intermediate. This intermediate then immediately participates in an intramolecular polar cycloaddition, where the electron-rich aromatic ring of the aniline portion acts as the 4π component and the carbon-carbon double bond of the aldehyde-derived chain acts as the 2π component. The reaction proceeds with high diastereoselectivity, affording a complex tricyclic structure with a precisely defined spatial arrangement of its substituents. rsc.orgrsc.org

Catalyst-Free SNAr Approaches for N-Alkylated Octahydroacridines

The synthesis of N-alkylated octahydroacridines can be envisioned through nucleophilic aromatic substitution (SNAr) reactions. While traditionally transition-metal catalysts are often employed for N-arylation, catalyst-free approaches offer a more sustainable and cost-effective alternative. These methods typically rely on the inherent reactivity of a highly electron-deficient aromatic or heteroaromatic ring and a strong nucleophile.

In the context of octahydroacridine, which contains a secondary amine within its saturated heterocyclic core, direct N-alkylation via a catalyst-free SNAr reaction would involve the reaction of the octahydroacridine core with an activated aryl halide or a similar electrophile. The viability of such a reaction hinges on the electronic properties of the electrophile. For a successful catalyst-free SNAr reaction, the aromatic ring of the electrophile must be sufficiently activated by the presence of strong electron-withdrawing groups (e.g., nitro, cyano, or trifluoromethyl groups) positioned ortho or para to the leaving group.

While specific literature detailing catalyst-free SNAr for the N-alkylation of this compound is not abundant, the principles can be inferred from studies on similar secondary amines like piperidine. Research has shown that the SNAr reaction between aryl triflates activated by nitro and cyano groups and secondary amines can proceed at room temperature in the absence of a solvent. researchgate.net This suggests that appropriately activated arylating agents could react with the secondary amine of the octahydroacridine nucleus under catalyst-free conditions. The reaction proceeds through a Meisenheimer intermediate, a resonance-stabilized anionic σ-complex, and the rate is influenced by the stability of this intermediate and the nature of the leaving group.

The general mechanism for a catalyst-free SNAr amination involves the nucleophilic attack of the secondary amine of the octahydroacridine on the electron-deficient aromatic ring, leading to the formation of the Meisenheimer complex. Subsequent elimination of the leaving group restores the aromaticity and yields the N-arylated product. The absence of a catalyst simplifies the reaction setup and purification process, aligning with the principles of green chemistry. However, the scope of such reactions is generally limited to highly activated electrophiles.

Factors Influencing Stereoselectivity in Octahydroacridine Synthesis

The synthesis of octahydroacridine and its derivatives often involves the formation of multiple stereocenters, making stereoselectivity a critical aspect of the synthetic strategy. The relative and absolute configuration of these stereocenters can significantly impact the biological activity of the resulting compounds. Several factors influence the stereochemical outcome of these syntheses, including the choice of catalyst, the nature of the reactants, and the reaction conditions.

One of the common methods for synthesizing the octahydroacridine core is the Povarov reaction, a [4+2] cycloaddition between an imine and an electron-rich alkene. The stereoselectivity of this reaction can be controlled through the use of chiral catalysts. Chiral phosphoric acids, for instance, have been successfully employed in the asymmetric Povarov reaction to produce enantioenriched tetrahydroquinolines, which are precursors to octahydroacridines. nih.gov These catalysts can create a chiral environment around the reactants, directing the approach of the dienophile to the imine and favoring the formation of one enantiomer over the other. nih.gov

Lewis acids also play a crucial role in controlling the stereoselectivity of reactions leading to octahydroacridine derivatives. nih.govrsc.orgnih.gov In cascade reactions, chiral Lewis acids can mediate radical cyclizations to produce chiral γ-lactams with good enantio- and diastereoselectivities. nih.gov The coordination of the Lewis acid to the substrate can create a rigid conformation that biases the stereochemical outcome of subsequent bond-forming steps. The choice of the metal center and the chiral ligand in the Lewis acid catalyst is critical for achieving high levels of stereocontrol. nih.govrsc.org For example, rhodium-based asymmetric catalysts have been shown to be effective in activating substrates through two-point binding, leading to high asymmetric induction. nih.govrsc.org

The structure of the reactants themselves can also dictate the stereoselectivity. In diastereoselective syntheses, existing stereocenters in the starting materials can influence the formation of new stereocenters. For instance, in the synthesis of tetrahydropyridines, which can be precursors to piperidine-containing structures like octahydroacridine, the substitution pattern of the imine and alkyne reactants can lead to excellent diastereoselectivities in cascade reactions. nih.gov

Furthermore, reaction conditions such as solvent and temperature can have a significant impact on stereoselectivity. The solvent can influence the transition state geometry and the solubility of catalysts and intermediates, thereby affecting the stereochemical course of the reaction. Temperature can affect the kinetic versus thermodynamic control of a reaction, with lower temperatures generally favoring higher stereoselectivity.

Green Chemistry Principles in Octahydroacridine Synthesis

Solvent-Free Conditions and Microwave Irradiation Techniques

In recent years, the principles of green chemistry have become increasingly important in synthetic organic chemistry. For the synthesis of octahydroacridine and its derivatives, the use of solvent-free conditions and microwave irradiation has emerged as a powerful strategy to reduce environmental impact, improve efficiency, and shorten reaction times. rsc.orgresearchgate.netacademie-sciences.fr

Microwave-assisted synthesis utilizes the ability of polar molecules to absorb microwave energy and convert it into heat. ajrconline.org This rapid and uniform heating can lead to dramatic accelerations in reaction rates compared to conventional heating methods. ajrconline.org In the context of acridine synthesis, microwave irradiation has been shown to significantly reduce reaction times, often from hours to minutes, while also improving yields. ias.ac.in

The combination of microwave irradiation with solvent-free conditions offers further environmental and practical advantages. academie-sciences.fr By eliminating the need for a solvent, this approach minimizes the generation of volatile organic compounds (VOCs), which are often toxic and flammable. researchgate.net Solvent-free reactions, also known as solid-state or neat reactions, can lead to cleaner reactions with easier work-up procedures, as the product can often be isolated by simple filtration or recrystallization.

Several studies have demonstrated the successful application of these green techniques in the synthesis of acridine and quinoline (B57606) derivatives. For instance, a one-pot synthesis of quinaldine (B1664567) derivatives has been developed using microwave irradiation without any solvent, employing a solid support impregnated with an acid catalyst. ias.ac.in This method offers high yields, short reaction times, and an environmentally benign procedure. ias.ac.in Similarly, the synthesis of various quinoline derivatives has been achieved under microwave-assisted neat conditions with moderate to good yields. nih.gov

The table below presents a selection of research findings on the microwave-assisted synthesis of acridine and related heterocyclic derivatives, highlighting the significant reduction in reaction times and often improved yields compared to conventional methods.

| Product | Reactants | Conditions | Reaction Time | Yield (%) |

|---|---|---|---|---|

| Quinaldine Derivatives | Aniline derivatives, Acetaldehyde | Microwave, Solvent-free, Neutral alumina/HCl | Minutes | High |

| Quinoline Derivatives | Various substituted anilines and carbonyl compounds | Microwave, Neat | Not specified | 40-68 |

| 8-Hydroxyquinolines | 2-Amino-3-hydroxybenzaldehyde, Ketones | Microwave, Ethanol | Not specified | 72 (vs. 34 conventional) |

| Coumarin-oxazine Derivatives | Substituted salicylaldehydes, β-enaminones | Microwave | 30 min (vs. 6 h conventional) | Not specified |

| 2-Quinolinone-fused γ-lactones | N-(o-ethynylaryl)-acrylamides | Microwave, Fenton's reagent | 10 s (vs. 4 h conventional) | 33-45 |

Advanced Structural Characterization and Spectroscopic Analysis of 1,2,3,4,4a,9,9a,10 Octahydroacridine

X-ray Crystallography of Octahydroacridine and its Derivatives

X-ray crystallography provides definitive proof of molecular structure by mapping electron density in a crystalline solid. This technique has been instrumental in confirming the structural integrity and stereochemical configuration of various octahydroacridine derivatives.

Single crystal X-ray diffraction is a powerful method for determining the precise arrangement of atoms within a crystal. A study on trans-3,7,9,9-tetramethyl-10-(prop-2-yn-1-yl)-1,2,3,4,4a,9,9a,10-octahydroacridine, a derivative of the parent compound, has provided significant insights into the typical crystal structure of this family of molecules. iaea.org The analysis of this derivative revealed a monoclinic crystal system.

The molecular structure consists of molecules interconnected by C—H⋯π contacts, forming chains that pack in a distinct sandwich-herringbone fashion. iaea.orgnih.gov This detailed structural information is crucial for understanding the solid-state behavior and potential material properties of octahydroacridine derivatives.

| Parameter | Value |

|---|---|

| Compound | trans-3,7,9,9-tetramethyl-10-(prop-2-yn-1-yl)-1,2,3,4,4a,9,9a,10-octahydroacridine |

| Molecular Formula | C₂₀H₂₇N |

| Crystal System | Monoclinic |

Polymorphism is the ability of a solid material to exist in more than one form or crystal structure. sfasu.edu This phenomenon is of great interest in materials science and pharmaceuticals as different polymorphs can exhibit varying physical properties. When different conformers of the same molecule are present in different crystal forms, it is known as conformational polymorphism. nih.gov

While the potential for polymorphism in this compound and its derivatives is recognized due to their conformational flexibility, specific studies detailing the isolation and characterization of different polymorphic forms of the parent compound were not found in the provided search results. The study of polymorphism often requires extensive screening of crystallization conditions to identify and isolate these different crystalline forms. nih.gov

Hirshfeld surface analysis is a computational method used to visualize and quantify intermolecular interactions within a crystal. iaea.org This analysis for trans-3,7,9,9-tetramethyl-10-(prop-2-yn-1-yl)-1,2,3,4,4a,9,9a,10-octahydroacridine revealed that H⋯H interactions are the most dominant, contributing 79.1% to the total surface. nih.gov

Other significant interactions include H⋯C/C⋯H contacts, which account for 20.2%, and minor contributions from H⋯N/N⋯H contacts at 0.7%. nih.gov The analysis also indicated the absence of π–π stacking interactions in this particular derivative, which is consistent with the observed packing arrangement. nih.gov This detailed breakdown of intermolecular forces is crucial for understanding the stability and packing of the crystal lattice.

| Interaction Type | Contribution (%) |

|---|---|

| H···H | 79.1 |

| H···C/C···H | 20.2 |

| H···N/N···H | 0.7 |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for elucidating the molecular structure of organic compounds in solution. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of individual atoms, allowing for the comprehensive characterization of the this compound scaffold.

¹³C NMR spectroscopy complements the proton data by providing information on the carbon framework. sfasu.edunih.govsemanticscholar.org The chemical shifts of the carbon atoms in the octahydroacridine skeleton are well-documented and serve as a diagnostic tool for confirming the structure of new derivatives.

| Proton Type | Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| Aromatic | Downfield | d, dd |

| Propargyl Methylenic | 4.04, 4.17 | dd |

| C-9 Methyls | 1.03, 1.35 | s |

This compound is a chiral molecule, existing as two stereoisomers. nih.gov Detailed NMR studies, including techniques like Nuclear Overhauser Effect (NOE) spectroscopy, are crucial for the assignment of the relative and absolute stereochemistry of the molecule. The spatial proximity of protons, as revealed by NOE experiments, allows for the determination of the cis or trans fusion of the heterocyclic rings.

For example, the trans-fusion of the A and B rings in some derivatives has been unequivocally established through detailed analysis of their ¹H NMR spectra. iaea.org The specific conformation adopted by the octahydroacridine core influences the chemical shifts of the surrounding protons and carbons, making NMR a powerful tool for stereochemical elucidation.

Vibrational Spectroscopy: Fourier Transform Infrared (FTIR) Analysis

Fourier Transform Infrared (FTIR) spectroscopy is a powerful non-destructive technique used to identify the functional groups and vibrational modes within a molecule. The FTIR spectrum of this compound is characterized by a series of absorption bands that correspond to the stretching and bending vibrations of its constituent bonds.

The analysis of the FTIR spectrum of this compound would be expected to reveal several key vibrational frequencies indicative of its complex heterocyclic structure. The presence of the secondary amine (N-H) group is typically confirmed by a stretching vibration in the region of 3300-3500 cm⁻¹. The aliphatic C-H stretching vibrations from the saturated rings are expected to appear in the 2850-3000 cm⁻¹ range. Furthermore, the aromatic C-H stretching vibrations of the benzene (B151609) ring portion of the molecule would likely be observed between 3000 and 3100 cm⁻¹.

The C-N stretching vibration, a key feature of the amine group, generally produces a band in the 1000-1250 cm⁻¹ region. The aromatic C=C stretching vibrations from the benzene ring are anticipated to give rise to characteristic absorptions in the 1450-1600 cm⁻¹ range. Additionally, C-H bending vibrations for the aliphatic portions of the molecule would be expected in the 1350-1480 cm⁻¹ region, while out-of-plane C-H bending of the aromatic ring would produce strong bands between 690 and 900 cm⁻¹.

A comprehensive assignment of the principal vibrational modes is crucial for the structural confirmation of this compound. The following table outlines the expected characteristic FTIR absorption bands and their corresponding vibrational assignments for the molecule.

| Frequency Range (cm⁻¹) | Vibrational Mode | Functional Group |

| 3300-3500 | N-H Stretch | Secondary Amine |

| 3000-3100 | Aromatic C-H Stretch | Aromatic Ring |

| 2850-3000 | Aliphatic C-H Stretch | -CH₂-, -CH- |

| 1450-1600 | Aromatic C=C Stretch | Aromatic Ring |

| 1350-1480 | Aliphatic C-H Bend | -CH₂-, -CH- |

| 1000-1250 | C-N Stretch | Amine |

| 690-900 | Aromatic C-H Out-of-Plane Bend | Aromatic Ring |

These expected values are based on established correlations for similar heterocyclic and aromatic compounds. Experimental data would be necessary to confirm the precise wavenumbers for this compound.

Mass Spectrometry (EI and ESI-IT Mass Spectrometry)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is instrumental in determining the molecular weight and elemental composition of a compound, as well as providing structural information through the analysis of fragmentation patterns.

Electron Ionization (EI) Mass Spectrometry:

In Electron Ionization (EI) mass spectrometry, the sample is bombarded with a high-energy electron beam, leading to the formation of a molecular ion (M⁺•) and various fragment ions. The resulting mass spectrum is a fingerprint of the molecule, with the fragmentation pattern providing clues to its structure.

For this compound (C₁₃H₁₇N), the molecular ion peak would be expected at a mass-to-charge ratio (m/z) corresponding to its molecular weight. Due to the presence of a nitrogen atom, the molecular weight is an odd number, which is consistent with the nitrogen rule. The fragmentation of the molecular ion in EI-MS is often initiated by the cleavage of bonds adjacent to the heteroatom and at branching points in the ring system.

Key fragmentation pathways for this compound under EI conditions would likely involve the loss of small neutral molecules or radicals from the saturated portions of the molecule. For instance, the loss of hydrogen atoms or alkyl fragments from the alicyclic rings is a common fragmentation route. The stability of the aromatic ring would likely result in fragment ions where the aromatic core is preserved.

The following table presents a hypothetical fragmentation pattern for this compound based on the principles of EI-MS.

| m/z Value (Hypothetical) | Ion Structure/Fragment Lost | Fragmentation Pathway |

| 187 | [C₁₃H₁₇N]⁺• (Molecular Ion) | Ionization |

| 186 | [M-H]⁺ | Loss of a hydrogen radical |

| 172 | [M-CH₃]⁺ | Loss of a methyl radical |

| 158 | [M-C₂H₅]⁺ | Loss of an ethyl radical |

Electrospray Ionization-Ion Trap (ESI-IT) Mass Spectrometry:

Electrospray Ionization (ESI) is a soft ionization technique that is particularly useful for analyzing polar and high molecular weight compounds. In the context of this compound, ESI would likely produce a protonated molecule, [M+H]⁺, in the positive ion mode. This would be observed at an m/z value corresponding to the molecular weight plus the mass of a proton.

An Ion Trap (IT) mass analyzer can be used to perform tandem mass spectrometry (MS/MS) experiments. In an MS/MS experiment, the [M+H]⁺ ion is isolated and then subjected to collision-induced dissociation (CID) to generate fragment ions. This technique provides detailed structural information by revealing the connectivity of the molecule.

The fragmentation of the protonated this compound in ESI-IT MS/MS would likely involve the cleavage of the saturated rings, similar to EI, but often with different relative abundances of the fragment ions due to the different ionization mechanism. The resulting product ion spectrum would be crucial for confirming the identity and structure of the parent compound.

Stereochemical Investigations and Conformational Analysis of 1,2,3,4,4a,9,9a,10 Octahydroacridine

Chiral Properties and Isomerism of 1,2,3,4,4a,9,9a,10-Octahydroacridine

These stereoisomers are categorized into two diastereomeric sets based on the relative orientation of the hydrogen atoms at the C4a and C9a positions:

Cis Isomers : In this configuration, the hydrogen atoms at the C4a and C9a bridgehead carbons are on the same face of the molecule. This diastereomer exists as a pair of enantiomers: (4aR, 9aS)- and (4aS, 9aR)-1,2,3,4,4a,9,9a,10-octahydroacridine.

Trans Isomers : In this configuration, the hydrogen atoms at the C4a and C9a bridgehead carbons are on opposite faces of the molecule. This diastereomer also exists as a pair of enantiomers: (4aR, 9aR)- and (4aS, 9aS)-1,2,3,4,4a,9,9a,10-octahydroacridine.

Each pair of enantiomers will rotate plane-polarized light in equal but opposite directions. The diastereomers (cis and trans) have different physical and chemical properties, allowing for their separation and distinct characterization.

Identification and Quantification of Octahydroacridine Stereoisomers

The identification and quantification of the stereoisomers of this compound rely on advanced analytical techniques capable of distinguishing between molecules with subtle structural differences.

Chromatographic Methods: Gas chromatography (GC) and high-performance liquid chromatography (HPLC) are primary tools for separating and quantifying the diastereomers. rsc.org The different physical properties of the cis and trans isomers lead to different retention times on a standard chromatographic column. For the separation of the individual enantiomers within each diastereomeric pair, chiral chromatography is necessary. sigmaaldrich.comcsfarmacie.cz This can be achieved through two main approaches:

Chiral Stationary Phases (CSPs) : Using an HPLC column packed with a chiral material allows for the direct separation of enantiomers based on the transient formation of diastereomeric complexes with differing stabilities. csfarmacie.cz

Chiral Derivatizing Agents : The enantiomeric mixture can be reacted with an enantiomerically pure reagent to form a mixture of diastereomers, which can then be separated on a standard (achiral) HPLC or GC column. youtube.com

Spectroscopic Methods: Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for distinguishing between diastereomers. tutorchase.com The cis and trans isomers of this compound exhibit distinct ¹³C NMR spectra due to their different molecular symmetries and spatial arrangements. rsc.org This allows for the quantification of the diastereomeric ratio in a mixture. ¹H NMR can also differentiate diastereomers, as the different chemical environments of the protons, particularly the bridgehead hydrogens, result in unique chemical shifts and coupling constants. nih.govblogspot.com The use of chiral shift reagents can also enable the differentiation of enantiomers in an NMR spectrum. In a pivotal study on the catalytic hydrogenation of acridine (B1665455), the resulting stereoisomers of octahydroacridine were successfully identified and quantified using a combination of gas chromatography-infrared spectroscopy (GC-IR) and ¹³C NMR. rsc.orgrsc.org

Conformation of the Acridine Skeleton and Ring Junctions

The three-dimensional shape of the this compound skeleton is analogous to that of decalin, a well-studied bicyclic system. The conformation is primarily determined by the stereochemistry of the ring fusion (cis or trans).

The trans isomer is a conformationally rigid structure. The fusion of the two saturated rings in a trans configuration locks them into a stable chair-chair conformation. This arrangement minimizes steric strain and torsional strain, resulting in a rigid, non-invertible structure.

The cis isomer , in contrast, is conformationally flexible. The cis-fused system can undergo a conformational inversion, or "ring-flip," where both chair conformations interconvert. This process involves passing through higher-energy twist-boat intermediates. The two resulting chair-chair conformers are enantiomeric in the case of the parent decalin system and are in rapid equilibrium at room temperature.

Diastereomeric Ratios and Enantioselectivity in Synthetic Routes

The synthesis of this compound, typically achieved through the catalytic hydrogenation of acridine or its partially hydrogenated precursors, often yields a mixture of cis and trans diastereomers. rsc.org The ratio of these diastereomers is highly dependent on the reaction conditions, including the catalyst, temperature, and pressure.

In the hydrogenation of acridine over a Palladium-Alumina (Pd-Al₂O₃) catalyst, the diastereomeric ratio of the resulting octahydroacridine product was shown to be significantly influenced by the reaction temperature. rsc.org At a lower temperature, the reaction favors the formation of one diastereomer, while at a higher temperature, the ratio shifts towards the more thermodynamically stable isomer. rsc.orgrsc.org

| Temperature (°C) | Control Type | Diastereomeric Ratio (cis/trans) |

|---|---|---|

| 150 | Kinetic | Favors one isomer based on catalyst adsorption |

| 250 | Thermodynamic | Favors the thermodynamically stable isomer |

While many syntheses produce a racemic mixture of both diastereomers, achieving enantioselectivity would require the use of a chiral catalyst or a chiral auxiliary. Enantioselective hydrogenation is a well-established field that uses chiral metal complexes to produce an excess of one enantiomer over the other. youtube.com

Kinetic versus Thermodynamic Control in Stereoselective Reactions

The diastereomeric ratio obtained in the synthesis of this compound is a classic example of the principles of kinetic versus thermodynamic control. rsc.org

Kinetic Control: At lower reaction temperatures (e.g., 150 °C), the reaction is essentially irreversible. rsc.org The product ratio is determined by the relative rates of formation of the cis and trans isomers. The isomer that is formed faster, because it proceeds through a transition state with lower activation energy, will be the major product. rsc.orgrsc.org This is known as the kinetic product. In catalytic hydrogenation, the stereochemical outcome is often governed by how the substrate adsorbs onto the surface of the catalyst. rsc.org

Theoretical and Computational Chemistry Studies of 1,2,3,4,4a,9,9a,10 Octahydroacridine

Quantum Chemical Calculations (MNDO, PM6-D3, DFT)

Quantum chemical calculations have been instrumental in understanding the molecular structure and properties of octahydroacridine derivatives. While specific studies focusing on the parent 1,2,3,4,4a,9,9a,10-octahydroacridine using MNDO (Modified Neglect of Diatomic Overlap) and PM6-D3 (Parameterization Method 6 with dispersion corrections) are not extensively documented in recent literature, Density Functional Theory (DFT) has been applied to substituted analogs, offering valuable data.

DFT calculations, for instance, have been performed on derivatives such as trans-3,7,9,9-tetramethyl-10-(prop-2-yn-1-yl)-1,2,3,4,4a,9,9a,10-octahydroacridine. These studies typically utilize functionals like B3LYP combined with basis sets such as 6-311G(d,p) to optimize the molecular geometry and predict spectroscopic properties. The optimized geometry from these calculations provides a detailed picture of bond lengths, bond angles, and dihedral angles in the gaseous phase, which can then be compared with experimental data from X-ray crystallography.

The table below presents a selection of theoretically predicted geometric parameters for a substituted octahydroacridine derivative from DFT calculations.

| Parameter | Bond/Angle | Theoretical Value (DFT) |

| Bond Length | C-N | 1.46 Å |

| C=C (aromatic) | 1.39 - 1.41 Å | |

| C-C (aliphatic) | 1.53 - 1.55 Å | |

| Bond Angle | C-N-C | 118.5° |

| C-C-C (aromatic) | 119.5 - 120.5° | |

| C-C-C (aliphatic) | 110.2 - 113.5° |

Note: The data presented is for a substituted derivative of this compound and serves as an illustrative example of the application of DFT methods.

Molecular Mechanics Calculations (MM2)

Molecular Mechanics, particularly the MM2 force field, has historically been a valuable tool for predicting the conformational energetics and geometries of organic molecules. While specific, recent studies employing MM2 for this compound are not prominent in the contemporary literature, the methodology is well-suited for exploring the potential energy surface of such flexible cyclic systems.

MM2 calculations would be useful for:

Conformational Analysis: Identifying the most stable conformers of the octahydroacridine ring system.

Steric Energy Calculations: Quantifying the steric strain associated with different substituent patterns.

Geometric Predictions: Providing initial geometries for higher-level quantum mechanical calculations.

Given the computational efficiency of molecular mechanics, it remains a relevant method for preliminary structural assessments, especially for larger derivatives of the octahydroacridine core.

Energy Framework Calculations for Supramolecular Interactions

Energy framework calculations are a powerful tool for visualizing and quantifying the intermolecular interactions within a crystal lattice. These calculations, often based on DFT-computed wavefunctions, allow for the partitioning of the total interaction energy into its electrostatic, polarization, dispersion, and repulsion components.

The primary contributions to the interaction energies are typically:

Dispersion Energy: Arising from instantaneous fluctuations in electron density, this is often the most significant stabilizing contribution in nonpolar organic molecules.

Electrostatic Energy: Resulting from the interaction of permanent multipole moments.

Repulsion Energy: The short-range repulsive force that prevents molecular collapse.

Polarization Energy: Stemming from the induction of dipoles in neighboring molecules.

In the crystal structure of trans-3,7,9,9-tetramethyl-10-(prop-2-yn-1-yl)-1,2,3,4,4a,9,9a,10-octahydroacridine, dispersion forces were found to be the major contributor to the total interaction energy. The analysis of the energy frameworks helps in understanding the packing motifs, such as herringbone or stacked arrangements, observed in the solid state.

The following table summarizes the calculated interaction energy components for a pair of interacting molecules in a substituted octahydroacridine crystal.

| Energy Component | Calculated Value (kJ/mol) |

| Electrostatic | -91.5 |

| Polarization | -37.6 |

| Dispersion | -306.5 |

| Repulsion | 155.7 |

| Total Interaction Energy | -267.1 |

Note: This data is for a substituted derivative and illustrates the relative contributions of different energy components.

Correlation between Theoretical Predictions and Experimental Structural Data

A critical aspect of computational chemistry is the validation of theoretical models against experimental data. For this compound derivatives that have been characterized by single-crystal X-ray diffraction, a direct comparison between the theoretically optimized geometry and the experimental crystal structure is possible.

Studies on substituted octahydroacridines have shown a good correlation between DFT-calculated geometric parameters and those determined by X-ray crystallography. Minor discrepancies are typically observed, which can be attributed to the different phases (gas phase for calculations vs. solid state for experiment) and the influence of intermolecular interactions in the crystal that are not accounted for in the gas-phase calculations of a single molecule.

The table below provides a comparison of selected bond lengths and angles for a substituted octahydroacridine as determined by DFT calculations and X-ray diffraction.

| Parameter | Theoretical (DFT) | Experimental (X-ray) |

| Bond Length (C-N) | 1.46 Å | 1.45 Å |

| Bond Length (C-C aliphatic) | 1.54 Å | 1.53 Å |

| Bond Angle (C-N-C) | 118.5° | 118.0° |

| Bond Angle (C-C-C aliphatic) | 112.5° | 112.0° |

Note: The data is for a substituted derivative and demonstrates the typical level of agreement between theoretical and experimental values.

This strong agreement between theory and experiment lends confidence to the computational models and allows for their use in predicting the structures and properties of new, yet-to-be-synthesized derivatives of this compound.

Chemical Reactivity and Functionalization of 1,2,3,4,4a,9,9a,10 Octahydroacridine Derivatives

Reactivity Profiles of the Octahydroacridine Ring System

The chemical reactivity of the 1,2,3,4,4a,9,9a,10-octahydroacridine ring system is primarily dictated by its key structural features: a secondary amine integrated within a heterocyclic ring, a saturated carbocyclic ring, and an aromatic ring. The nitrogen atom possesses a lone pair of electrons, rendering it nucleophilic and basic, making it the most common site for initial functionalization reactions such as alkylation and acylation.

The construction of the octahydroacridine core itself is often achieved through a Lewis acid-catalyzed Povarov reaction. researchgate.netnumberanalytics.comnih.goveurekaselect.com This multicomponent reaction, typically involving an aniline (B41778), an aldehyde, and an activated alkene, proceeds via a formal [4+2] cycloaddition to form a tetrahydroquinoline-type structure. numberanalytics.comeurekaselect.com The use of specific reactants, such as ω-unsaturated aldehydes, can lead to intramolecular cycloadditions that yield the complex octahydroacridine skeleton with high diastereoselectivity. researchgate.net This synthetic pathway underscores the reactivity of iminium intermediates and their susceptibility to cycloaddition with electron-rich olefins to build the heterocyclic framework.

Beyond the reactive nitrogen center, the carbon framework, including both aliphatic and aromatic C-H bonds, presents opportunities for functionalization, although these are generally less reactive and require specific catalytic methods to activate.

Strategies for Functionalization and Derivatization

Strategies for the functionalization of the octahydroacridine scaffold can be broadly categorized into two approaches: (1) modification of the pre-formed ring system and (2) introduction of desired functional groups during the synthesis of the core structure.

The most direct strategy for derivatization involves targeting the secondary amine. N-alkylation and N-acylation introduce a wide variety of substituents, which can serve as handles for further chemical transformations. For example, installing a propargyl group on the nitrogen atom provides a terminal alkyne functionality that can readily participate in subsequent reactions like cycloadditions.

A powerful alternative strategy is to incorporate functional groups during the initial synthesis using the Povarov reaction. researchgate.netnih.gov By choosing appropriately substituted anilines, aldehydes, or alkene components, a diverse range of functionalized octahydroacridine derivatives can be prepared in a highly convergent and stereocontrolled manner. This approach avoids the need for post-synthesis modification of a less reactive core and allows for the strategic placement of substituents around the heterocyclic system.

Synthesis of Substituted Octahydroacridines

N-alkylation is a fundamental transformation for derivatizing the octahydroacridine core. As with other secondary amines, this reaction typically involves the use of an alkyl halide in the presence of a base to neutralize the generated hydrohalic acid. wikipedia.org Common bases include potassium carbonate or sodium hydride. nih.gov The nucleophilicity of the nitrogen atom allows for the facile introduction of various alkyl groups.

A particularly useful derivatization is N-propargylation, which installs a terminal alkyne. This is often achieved not by alkylating the final octahydroacridine product, but by using N-propargyl anilines as starting materials in the Povarov reaction. This approach directly yields N-propargyl-substituted octahydroacridines, which are versatile intermediates for further functionalization, particularly via "click" chemistry.

Modern methods for N-alkylation, such as visible-light-induced metallaphotoredox catalysis, offer alternatives to traditional SN1/SN2 pathways and can couple a broad range of alkyl halides with N-nucleophiles under mild, room-temperature conditions. princeton.educhemrxiv.org While not yet specifically reported for octahydroacridine, these advanced methods represent a promising avenue for its future derivatization.

Molecular hybridization, the strategy of combining two or more pharmacophores into a single molecule, has been successfully applied to the octahydroacridine scaffold. A notable example is the synthesis of octahydroacridine-isoxazole and octahydroacridine-1,2,3-triazole hybrids.

The synthesis begins with the construction of an N-propargylated octahydroacridine core. This is achieved through a highly diastereoselective cationic Povarov reaction between an N-propargyl aniline and an alkene, such as the one present in citronella essential oil. The reaction is catalyzed by a Lewis acid, yielding the key octahydroacridine intermediate with a pendant terminal alkyne group.

With the N-propargyl octahydroacridine in hand, the isoxazole (B147169) and 1,2,3-triazole rings are introduced via 1,3-dipolar cycloaddition reactions.

Triazole Synthesis: The 1,2,3-triazole moiety is formed using a Copper(I)-catalyzed Alkyne-Azide Cycloaddition (CuAAC), a classic "click" reaction. The N-propargyl octahydroacridine is reacted with an appropriate organic azide (B81097) in the presence of a copper(I) catalyst to afford the 1,4-disubstituted 1,2,3-triazole hybrid.

Isoxazole Synthesis: The isoxazole ring is synthesized through a similar 1,3-dipolar cycloaddition, where the alkyne reacts with a nitrile oxide, which is typically generated in situ from an oxime.

This synthetic sequence provides a facile and highly selective route to complex molecular hybrids, demonstrating the utility of the N-propargyl group as a reactive handle for derivatization.

| Step | Reaction Type | Key Reactants | Key Product | Purpose |

|---|---|---|---|---|

| 1 | Cationic Povarov Reaction | N-propargyl aniline, Citronella essential oil, Lewis Acid | N-propargyl-1,2,3,4,4a,9,9a,10-octahydroacridine | Formation of the core heterocyclic structure with an alkyne handle. |

| 2a | Cu(I)-catalyzed Alkyne-Azide Cycloaddition (Click Chemistry) | N-propargyl octahydroacridine, Organic azide | Octahydroacridine-1,2,3-triazole hybrid | Attachment of the triazole ring. |

| 2b | 1,3-Dipolar Cycloaddition | N-propargyl octahydroacridine, Nitrile oxide (from oxime) | Octahydroacridine-isoxazole hybrid | Attachment of the isoxazole ring. |

A review of the current scientific literature did not yield specific, documented synthetic methods for the preparation of 3-(phenylthio)-1,2,3,4,4a,9,9a,10-octahydroacridine derivatives. The functionalization at the C3 position of the saturated ring with a phenylthio group appears to be a non-trivial transformation that is not widely reported.

Elucidation of Reaction Mechanisms for Octahydroacridine Derivatives

The synthesis of functionalized octahydroacridine derivatives often occurs through multicomponent reactions (MCRs), where three or more reactants combine in a one-pot procedure. bohrium.comnumberanalytics.com Understanding the underlying reaction mechanisms is crucial for optimizing reaction conditions, improving yields, and designing novel synthetic strategies. bohrium.com A significant area of study has been the three-component reaction involving a 1,3-dione, an aldehyde, and an aromatic amine to form the acridine (B1665455) core.

Traditionally, the mechanism was believed to proceed through the formation of a Knoevenagel adduct. However, recent mechanistic investigations have challenged this view, providing experimental evidence for an alternative pathway. bohrium.com

Proposed Reaction Mechanism:

A detailed study on the synthesis of acridine derivatives suggests a mechanism that proceeds via a Michael adduct intermediate rather than a Knoevenagel adduct. bohrium.com The key steps are outlined below:

Michael Adduct Formation: The reaction initiates with the formation of a Michael adduct from the aldehyde and the 1,3-dicarbonyl compound. Attempts to synthesize a Knoevenagel adduct (from the condensation of an aldehyde and a 1,3-dione) under various conditions were largely unsuccessful, instead yielding the Michael adduct in high yields. bohrium.com

Nucleophilic Attack: The aromatic amine then performs a nucleophilic attack on the in situ generated Michael adduct intermediate. bohrium.com

Cyclization and Dehydration: This is followed by a sequence of reactions including six-electron ring cyclization and dehydration to form the final substituted acridine derivative. bohrium.com

This revised mechanistic understanding, which bypasses the Knoevenagel adduct, is critical for the development of new synthetic methodologies for creating diverse and biologically significant molecular scaffolds. bohrium.com Competitive three-component reactions have been used to support this proposed mechanistic path. bohrium.com

Domino and Cascade Reactions Involving Octahydroacridines

Domino reactions, also referred to as tandem or cascade reactions, are highly efficient chemical processes where multiple bond-forming events occur consecutively in a single synthetic operation without the need to isolate intermediates or add new reagents. bohrium.com These reactions are characterized by high atom economy, reduced waste, and the ability to rapidly construct complex molecular architectures from simple starting materials, making them a cornerstone of modern organic synthesis. bohrium.comepfl.ch

In the context of synthesizing octahydroacridines and related nitrogen-containing heterocycles, domino reactions provide a powerful strategy for creating molecular diversity. These reactions can be broadly categorized based on the types of transformations involved. researchgate.net While direct examples for "this compound" are specialized, the principles are well-established in the synthesis of the broader acridine and tetrahydroquinoline families. researchgate.netmdpi.com

Key Domino Strategies in Acridine-Related Synthesis:

| Domino Strategy | Description | Initiating Step | Subsequent Steps | Ref |

| SNAr-Michael Sequence | Assembly of the core structure through consecutive Nucleophilic Aromatic Substitution (SNAr) and Michael addition reactions. | An amine performs an SNAr reaction with an activated fluoro-nitroarene. | The intermediate undergoes an intramolecular Michael addition to an acrylate (B77674) side chain, followed by cyclization. | mdpi.com |

| Reduction-Cyclization Cascade | A nitro group on a precursor molecule is reduced, which then triggers a cyclization event. | Reduction of an aromatic nitro group to an aniline using reagents like iron powder in acid. | The newly formed amino group undergoes an intramolecular addition to a protonated enone, leading to the heterocyclic ring system. | mdpi.com |

| Multicomponent Reactions (MCRs) | Three or more reactants are combined in a one-pot synthesis to form a complex product. These are inherently domino-like processes. | Condensation between an amine and a carbonyl compound to form an imine intermediate. | A series of intermolecular and intramolecular reactions, such as nucleophilic attacks and cyclizations, proceed to form the final product. | bohrium.comnih.gov |

These MCRs are particularly noteworthy as they allow for the combination of three or more reactants in a single operation to generate structurally diverse compounds, which is highly valuable in drug discovery. numberanalytics.comnih.gov The sequence of events in an MCR, such as the Ugi or Passerini reactions, follows a cascade fashion where the product of one step is the substrate for the next, all within the same reaction vessel. nih.govnih.gov

Q & A

Q. What are the standard synthetic routes for 1,2,3,4,4a,9,9a,10-Octahydroacridine?

The synthesis of octahydroacridine derivatives typically involves cyclization reactions or hydrogenation of acridine precursors. For example, decahydroacridinedione derivatives are synthesized via multi-step organic reactions, including condensation of cyclohexane-1,3-dione with substituted aldehydes under acidic conditions, followed by hydrogenation . While direct synthesis protocols for the specific isomer are limited, analogous methods for related decahydroacridines suggest using reflux conditions with ethanol or dimethylformamide as solvents and catalysts like acetic acid . Key intermediates should be characterized via NMR and mass spectrometry to confirm structural integrity .

Q. What safety protocols are critical when handling this compound?

Researchers must adhere to strict safety measures:

- Personal Protective Equipment (PPE): Wear NIOSH-approved respirators, chemical-resistant gloves (e.g., nitrile), face shields, and full-body protective clothing to prevent dermal or inhalation exposure .

- Engineering Controls: Use fume hoods with adequate ventilation (≥0.3 m/s airflow) and ensure proper disposal of contaminated gloves and labware .

- Emergency Procedures: In case of exposure, rinse eyes with water for 15 minutes and seek immediate medical attention for persistent symptoms .

Q. What analytical techniques are recommended for characterizing octahydroacridine derivatives?

Routine characterization includes:

- Spectroscopy: 1H and 13C NMR in deuterated solvents (e.g., CDCl3 or DMSO-d6) to confirm hydrogenation patterns and stereochemistry .

- Mass Spectrometry: High-resolution ESI-MS to verify molecular weight and purity (>95%) .

- Chromatography: HPLC with UV detection (λ = 254 nm) for assessing purity and isolating isomers .

Q. How can researchers access thermodynamic or spectroscopic data for this compound?

The NIST Chemistry WebBook provides curated data for related compounds under subscription. Institutions with access can retrieve thermodynamic parameters (e.g., enthalpy of formation) and IR/Raman spectra via the Standard Reference Data Program . Cross-referencing experimental NMR shifts with computational predictions (e.g., DFT calculations) is advised for validation .

Advanced Questions

Q. How can discrepancies in NMR data for octahydroacridine derivatives be resolved?

Contradictions in NMR signals often arise from stereochemical complexity or dynamic equilibria. To address this:

- Variable Temperature NMR: Conduct experiments at 25–60°C to identify conformational changes or ring-flipping effects .

- NOESY/ROESY: Use 2D NMR to detect spatial proximity between hydrogens, clarifying chair or boat conformations in saturated rings .

- Computational Validation: Compare experimental 1H shifts with DFT-predicted values (e.g., using Gaussian09 with B3LYP/6-31G**) .

Q. What computational methods are suitable for modeling the molecular structure of octahydroacridine?

- Molecular Dynamics (MD): Simulate conformational flexibility in solvents (e.g., water, ethanol) using AMBER or GROMACS .

- Quantum Mechanics (QM): Optimize geometry at the B3LYP/6-311++G(d,p) level to predict bond lengths (e.g., C-C = 1.54 Å) and angles (e.g., 109.5° for tetrahedral carbons) .

- Docking Studies: Investigate binding interactions with biological targets (e.g., enzymes) using AutoDock Vina .

Q. How can octahydroacridine derivatives be optimized for use as acid-base indicators?

Derivatives like 10-hydroxydecahydroacridinedione exhibit pH-dependent color changes (colorless in acidic, pink in basic media). To enhance performance:

- Substituent Tuning: Introduce electron-withdrawing groups (e.g., -NO2) to lower pKa and shift the transition range .

- Solvent Screening: Test solubility and color stability in aqueous-organic mixtures (e.g., ethanol-water) .

- Validation: Compare titration curves against standard indicators (e.g., phenolphthalein) using UV-Vis spectroscopy at λ = 500–550 nm .

Q. What factors influence the stability of octahydroacridine under varying experimental conditions?

- Thermal Stability: Conduct TGA/DSC to determine decomposition temperatures (typically >200°C for saturated acridines) .

- Oxidative Resistance: Test under aerobic vs. inert atmospheres; hydrogenated rings are prone to oxidation, requiring antioxidants like BHT .

- pH Sensitivity: Assess structural integrity via NMR after exposure to acidic (pH 2) or basic (pH 12) conditions for 24 hours .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。